molecular formula C10H6I2 B3120991 2,3-Diiodonaphthalene CAS No. 27715-43-1

2,3-Diiodonaphthalene

Cat. No. B3120991
CAS RN: 27715-43-1
M. Wt: 379.96 g/mol
InChI Key: FFWAIAGCHIYVKA-UHFFFAOYSA-N
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Description

2,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by iodine atoms .


Synthesis Analysis

The synthesis of 2,3-diiodonaphthalene has been reported in several studies . One method involves a sequentially cascade iodocyclization process, which allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives . This method reportedly yields up to 99% of the product under mild conditions .


Molecular Structure Analysis

The molecular structure of 2,3-diiodonaphthalene is planar, and the molecules are packed in a herring-bone motif . The C—I bond lengths in the molecule are slightly shorter [2.087 (7)–2.107 (7) A] than the bond lengths in its 1,8-diiodonaphthalene isomer [2.11 (1)–2.13 (1) A], which can be attributed to strain relief in the latter .


Chemical Reactions Analysis

The analysis of the electronic structure of some iodo-naphthalene molecules revealed intramolecular steric repulsions and through-space interactions between vicinal iodines . Pronounced steric repulsion between iodine substituents was also observed in the molecular structure of 1,8-diiodonaphthalene where the I atoms are twisted out of the aromatic ring plane by 5–17 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,3-Diiodonaphthalene has been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction combined with sublimation. This method showcases the compound's potential in synthetic organic chemistry (Hellberg, Allared, & Pelcman, 2003).
  • It has also been used as a precursor for organometallic reagents and compounds derived from nucleophilic substitution, further highlighting its versatility in chemical synthesis (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).

Metallocene Synthesis

  • 2,3-Diiodonaphthalene has been used in the synthesis of metallocenes, where it acts as a linking agent between cyclopentadienyl manganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).

Magnetic and Electronic Properties

  • The compound has shown utility in the field of materials science, particularly in the synthesis of paramagnetic bisnickelocene derivatives, which exhibit intriguing magnetic and electronic interactions (Trtica et al., 2010).

Applications in Sensing Technologies

  • 2,3-Diiodonaphthalene derivatives have been employed in the synthesis of phenalenone derivatives, which function as fluorescent chemosensors for fluoride ions, demonstrating its potential in environmental and analytical chemistry (Chen et al., 2011).

properties

IUPAC Name

2,3-diiodonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAIAGCHIYVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodonaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Kaehler, A John, T Jin, M Bolte… - European Journal of …, 2020 - Wiley Online Library
Vicinally diiodinated polycyclic aromatic hydrocarbons (I 2 ‐PAHs) are accessible from the corresponding diborylated B 2 ‐PAHs through boron/iodine exchange. The B 2 ‐PAHs have …
I Novak - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
(IUCr) 2,3-Diiodonaphthalene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 4 scripts.iucr.org
J Hellberg, F Allared, M Pelcman - Synthetic communications, 2003 - Taylor & Francis
2,3-Diiodonaphthalene (5) and 2-bromo-3-iodonaphthalene (6) were readily synthesized in two steps by iodination of the corresponding bis(hexachlorocyclopentadiene) adducts 1 and …
Number of citations: 5 www.tandfonline.com
L Zhou, K Nakajima, K Kanno, T Takahashi - Tetrahedron Letters, 2009 - Elsevier
Dilithiobutadienes prepared from diiodobutadienes reacted with diiodobenzene or diiodonaphthalene to afford substituted naphthalene, anthracene, dihydronaphthacene, and …
Number of citations: 29 www.sciencedirect.com
I Novak - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the crystal structure of the title compound, C10H6I2, the molecules are planar and packed in T-shaped edge-to-face mode. They are held together by weak I⋯π and I⋯I non-bonding …
Number of citations: 2 scripts.iucr.org
HM Jianga, RC Jin - Journal of the Chinese Chemical Society, 2007 - Wiley Online Library
A new compound: octaiodoanthraquinone (9,10) was synthesized from anthracene by a periodination process under the catalysis of mercury ions at 200250 C. This new compound was …
Number of citations: 3 onlinelibrary.wiley.com
PT Kaplan, B Chen, DA Vicic - Journal of Fluorine Chemistry, 2014 - Elsevier
A modified procedure to prepare [(MeCN) 2 Zn((CF 2 ) 4 ) 2 Zn(MeCN) 2 ] has been developed that allows for more reproducible yields of novel organofluorines during cross-coupling …
Number of citations: 31 www.sciencedirect.com
Z Jia, S Li, K Nakajima, K Kanno… - The Journal of Organic …, 2011 - ACS Publications
6,13-Bis(trimethylsilyl)pentacene was synthesized by a coupling reaction of bicyclic dilithiobutadiene with diiodonaphthalene followed by aromatization. Diels−Alder reaction of 6,13-bis(…
Number of citations: 20 pubs.acs.org
B Chandra, SP Mahanta, NN Pati, S Baskaran… - Organic …, 2013 - ACS Publications
Two new expanded calix[4]pyrroles 3 and 4 were synthesized by ‘2 + 2’ cyclocoupling of easily prepared diboryldipyrromethane 7 (by Ir-catalyzed CH-bond activation) with appropriate …
Number of citations: 36 pubs.acs.org
M Białkowska, W Chaładaj, I Deperasińska… - RSC …, 2017 - pubs.rsc.org
2,3-Dichloronaphthalene (2,3-DCN) and 2,3-dibromonaphthalene (2,3-DBN) were synthesized, purified and used to grow single crystals in the form of thin plates. X-ray crystallographic …
Number of citations: 11 pubs.rsc.org

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